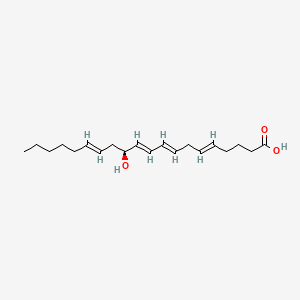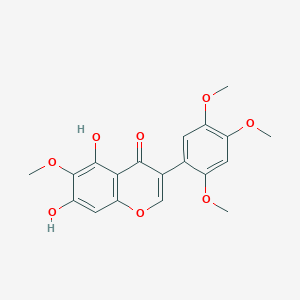
Eeyarestatin I-E isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eeyarestatin I-E isomer is a potent inhibitor of endoplasmic reticulum-associated protein degradation (ERAD). This compound has garnered significant attention due to its ability to disrupt protein homeostasis in the endoplasmic reticulum, leading to ER stress and subsequent cell death. This compound is particularly noted for its anti-cancer properties, making it a promising candidate for cancer therapeutics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eeyarestatin I-E isomer involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a nitrofuran-containing (NFC) group and an aromatic domain. These intermediates are then coupled under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Eeyarestatin I-E isomer undergoes various chemical reactions, including:
Oxidation: The nitrofuran-containing group can undergo oxidation reactions.
Reduction: The aromatic domain can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrofuran group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the nitrofuran group can yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Eeyarestatin I-E isomer has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and ER stress.
Biology: Investigated for its role in disrupting protein homeostasis and inducing cell death.
Medicine: Explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting ERAD pathways
Mécanisme D'action
Eeyarestatin I-E isomer exerts its effects by inhibiting the p97 ATPase, an essential component of the ERAD machinery. The compound binds to the p97 ATPase via its nitrofuran-containing domain, disrupting protein degradation and leading to ER stress. This stress ultimately induces apoptosis in cancer cells. The aromatic domain of the compound enhances its specificity by localizing it to the ER membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bortezomib: Another inhibitor of protein degradation with similar anti-cancer properties.
MG132: A proteasome inhibitor that also induces ER stress.
Thapsigargin: Disrupts ER calcium homeostasis, leading to ER stress
Uniqueness
Eeyarestatin I-E isomer is unique due to its bifunctional nature, combining a membrane-binding domain with a p97 ATPase inhibitory group. This dual functionality enhances its specificity and potency as an ERAD inhibitor, making it a valuable tool for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C27H25Cl2N7O7 |
|---|---|
Poids moléculaire |
630.4 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)/b4-3+,30-15- |
Clé InChI |
JTUXTPWYZXWOIB-LBSHJFKMSA-N |
SMILES isomérique |
CC1(C(N(C(=O)N1CC(=O)N/N=C\C=C\C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C |
SMILES canonique |
CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C |
Synonymes |
1-(4-chlorophenyl)-3-(3-(4-chlorophenyl)-5,5-dimethyl-1-(3-(5-nitrofuran-2-yl)allyldienehydrazinocarbonylmethyl)-2-oxoimidazolidin-4-yl)-1-hydroxyurea eeyarestatin I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,4S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1231072.png)










